4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE
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Overview
Description
4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Benzodiazole to the Oxadiazole Ring: This step involves the reaction of the benzodiazole derivative with a suitable oxadiazole precursor under controlled conditions.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Application in the study of biological processes and pathways due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with proteins and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-3-{[(1H-1,3-BENZOTHIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE: Similar structure but with a benzothiazole moiety instead of a benzodiazole.
4-AMINO-3-{[(1H-1,3-IMIDAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE: Contains an imidazole ring instead of a benzodiazole.
Uniqueness
The uniqueness of 4-AMINO-3-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-amino-N-(1H-benzimidazol-2-ylmethyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c12-10-9(17(19)20-16-10)11(18)13-5-8-14-6-3-1-2-4-7(6)15-8/h1-4H,5H2,(H2,12,16)(H,13,18)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWWQOFEZRBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=[N+](ON=C3N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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